molecular formula C12H14N2S B13302456 (Pyridin-2-ylmethyl)[2-(thiophen-2-YL)ethyl]amine

(Pyridin-2-ylmethyl)[2-(thiophen-2-YL)ethyl]amine

Cat. No.: B13302456
M. Wt: 218.32 g/mol
InChI Key: FFOUPDYCGQTPJE-UHFFFAOYSA-N
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Description

(Pyridin-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine is a heterocyclic compound that features both pyridine and thiophene rings. This compound is of interest due to its unique structural properties, which make it a valuable candidate for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyridin-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine typically involves the reaction of pyridine-2-carbaldehyde with 2-thiopheneethylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(Pyridin-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides or sulfoxides, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings .

Scientific Research Applications

Chemistry

In chemistry, (Pyridin-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine is used as a ligand in coordination chemistry. Its ability to coordinate with metal ions makes it valuable in the synthesis of metal complexes for catalysis and material science .

Biology

Its structural features allow it to interact with biological macromolecules, making it a useful tool in drug discovery and development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases .

Industry

Industrially, the compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for applications in electronics, photonics, and other high-tech industries .

Mechanism of Action

The mechanism of action of (Pyridin-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions are mediated by the compound’s structural features, which allow it to form specific non-covalent interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both pyridine and thiophene rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in scientific research and industry .

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)-2-thiophen-2-ylethanamine

InChI

InChI=1S/C12H14N2S/c1-2-7-14-11(4-1)10-13-8-6-12-5-3-9-15-12/h1-5,7,9,13H,6,8,10H2

InChI Key

FFOUPDYCGQTPJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNCCC2=CC=CS2

Origin of Product

United States

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